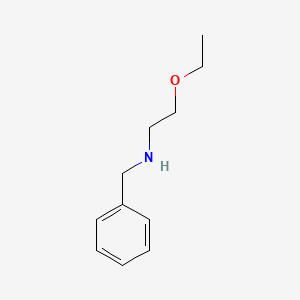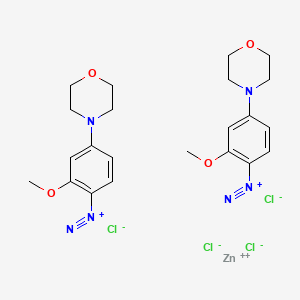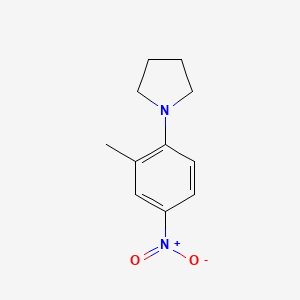
Tyr-gly-gly-phe-met-arg-phe
説明
“Tyr-gly-gly-phe-met-arg-phe” is a peptide sequence. It is an extension of the opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) with two additional amino acids - arginine (Arg) and phenylalanine (Phe) at the C-terminal .
Synthesis Analysis
The synthesis of such peptides often involves solid-phase methods . The precursor protein containing multiple copies of the enkephalins can be released by digestion with trypsin-like enzymes .
Molecular Structure Analysis
The molecular formula of the Met-enkephalin part of the peptide (Tyr-Gly-Gly-Phe-Met) is C27H35N5O7S . The complete molecular structure of the full peptide would need to be determined experimentally or through computational modeling.
Chemical Reactions Analysis
The degradation of similar peptides has been studied extensively. For example, the degradation of the enkephalin-containing octapeptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu by synaptic membranes has been shown to occur primarily via carboxypeptidase activity .
Physical And Chemical Properties Analysis
The average mass of the Met-enkephalin part of the peptide (Tyr-Gly-Gly-Phe-Met) is 573.661 Da . The physical and chemical properties of the full peptide would depend on the specific interactions and structure of the additional amino acids.
科学的研究の応用
Met-enkephalin-Arg-Phe (MERF): A Comprehensive Analysis of Scientific Research Applications
Pain Perception and Analgesia: Met-enkephalin-Arg-Phe, acting as a strong ligand of the Mu-type opioid receptor OPRM1, plays a significant role in modulating pain perception. Its analgesic properties are comparable to those of opiate drugs, making it a focus of research for developing new pain management therapies .
Stress Response Modulation: The peptide is involved in the body’s response to stress, suggesting potential applications in treating stress-related disorders. Studies have shown that different frequencies of transcutaneous electrical nerve stimulation (TENS) can influence the release of MERF, indicating its role in stress and pain management .
Immunoreactivity and Inflammation: Research indicates that MERF may affect immunoreactivity and inflammation processes. Studies involving human lumbar cerebrospinal fluid (CSF) have explored the effects of TENS on MERF levels, which could lead to new insights into inflammatory diseases and their management .
Neurotransmitter and Neuromodulator Functions: As a neurotransmitter and neuromodulator, MERF is involved in various nervous system functions. Its role extends to cell proliferation and tissue organization during development, highlighting its importance in neurodevelopmental research .
Opioid Receptor Interactions: MERF’s interaction with opioid receptors is not limited to analgesia; it also has implications for understanding addiction and developing treatments for opioid dependence. The peptide’s binding affinity to these receptors is a key area of study .
Antinociceptive Effects: Beyond its analgesic properties, MERF induces antinociception, which is the suppression of pain without affecting consciousness. This effect has been observed in various animal models, providing a basis for further research into pain modulation .
Gastrointestinal and Respiratory System Regulation: The compound has been shown to inhibit contractions in the guinea pig ileum and mouse vas deferens, suggesting potential applications in regulating gastrointestinal motility. Additionally, its anti-tussive action points to possible uses in respiratory system management .
作用機序
The Met-enkephalin part of the peptide is known to exhibit opioid activity, inhibiting tumor growth via binding to the opioid receptor . The mechanism of action of the full peptide would likely involve similar opioid receptor interactions, but may also have additional effects due to the extended sequence.
将来の方向性
Future research could focus on further elucidating the specific biological activities of this peptide, including its potential roles in pain signaling, immune response, and tumor growth inhibition . Additionally, the development of synthetic analogs and modifications could enhance its therapeutic potential .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQKWSPZOZKAEE-LJADHVKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N10O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-gly-gly-phe-met-arg-phe | |
CAS RN |
73024-95-0 | |
| Record name | Enkephalin-met, arg(6)-phe(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



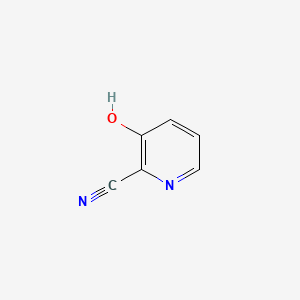
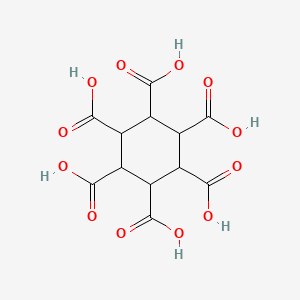


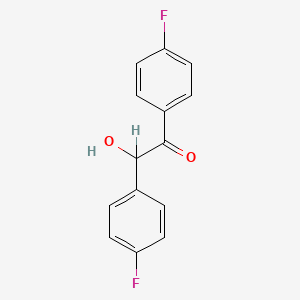
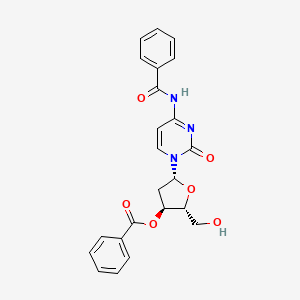
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
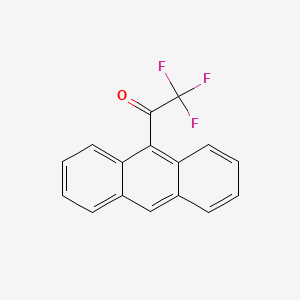
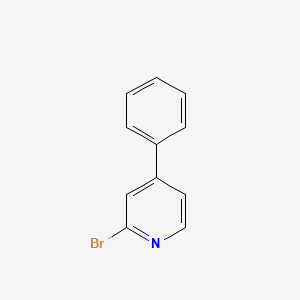
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
